2-Isobutyl-3-methyl-thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14S |
|---|---|
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpropyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-7(2)6-9-8(3)4-5-10-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
RZUXCXVPQXRSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutyl 3 Methyl Thiophene and Its Structural Analogs
Direct Alkylation Approaches for Thiophene (B33073) Nucleus Functionalization
Direct alkylation of the thiophene nucleus is a primary strategy for introducing alkyl substituents. These methods, however, often face challenges related to regioselectivity and the stability of the thiophene ring under reaction conditions.
Friedel-Crafts Alkylation Strategies for Thiophene Derivatization
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation of an aromatic ring using an alkyl halide or alkene in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution is applicable to thiophene, which is more reactive than benzene (B151609). However, the high reactivity of thiophene can also lead to polysubstitution and polymerization, complicating the synthesis of specific isomers. libretexts.org
The traditional Lewis acid catalyst, aluminum chloride (AlCl₃), can be problematic in thiophene alkylation. It can attack the sulfur atom of the thiophene ring, leading to undesirable side reactions and low yields of the desired alkylated products. google.com The reaction is further complicated by the propensity for carbocation rearrangements, which can lead to the formation of isomeric products. For instance, attempting to introduce an isobutyl group may result in the formation of a tert-butyl substituted thiophene due to the rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation. libretexts.org
Alkylation via Organometallic Thiophene Derivatives
To overcome the challenges of regioselectivity, the use of organometallic derivatives of thiophene presents a more controlled approach. The generation of a lithiated thiophene, such as 2-lithiothiophene, by deprotonation with a strong base like n-butyllithium, creates a potent nucleophile. illinois.edu This nucleophilic species can then react with an electrophile, such as an alkyl halide (e.g., methyl iodide or allyl bromide), to introduce the alkyl group at a specific position on the thiophene ring. illinois.edu This method offers a high degree of regiocontrol, as the position of lithiation dictates the site of alkylation. For example, starting with 3-methylthiophene (B123197), lithiation preferentially occurs at the 2-position, which can then be alkylated.
Recent advancements have also explored the use of Grignard reagents in the presence of nickel catalysts for the cross-coupling of bromothiophenes with alkyl Grignard reagents, providing another regioselective route to alkylated thiophenes. researchgate.net
Catalytic Alkylation Systems and Conditions
The choice of catalyst is critical in Friedel-Crafts alkylation of thiophene to minimize side reactions. Boron trifluoride and its complexes have been identified as effective catalysts that can promote alkylation while reducing the resinification often caused by stronger Lewis acids like aluminum chloride. google.com Alkyl Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have also been investigated. These catalysts can create a non-acidic reaction medium, which helps to prevent proton-initiated rearrangements and other side reactions. asianpubs.org
The reaction conditions, including temperature and solvent, also play a significant role. For instance, zeolite catalysts have been employed in the acylation of isobutylbenzene, a related transformation, at temperatures ranging from 60 to 165°C. google.com
| Catalyst System | Alkylating Agent | Key Advantages | Potential Challenges |
|---|---|---|---|
| AlCl₃ | Alkyl Halides, Alkenes | Readily available and widely used. | Ring instability, side reactions, polysubstitution, carbocation rearrangements. libretexts.orggoogle.com |
| Boron Trifluoride Complexes | Alkylating Agents | Reduces resinification compared to AlCl₃. google.com | May require specific conditions to achieve high yields. |
| EtAlCl₂ | Acyl Chlorides | Creates a non-acidic medium, preventing rearrangements. asianpubs.org | Less common and may have substrate limitations. |
| Zeolites | Acetic Anhydride | Can be highly active and reusable. google.com | May require high temperatures. google.com |
Regioselective Control in Thiophene Alkylation and Challenges in Isomer Separation
Achieving regioselective control in the direct alkylation of thiophene is a significant challenge. The substitution pattern is governed by the directing effects of the substituents already present on the ring and the reaction conditions. For 3-methylthiophene, electrophilic substitution is generally favored at the 2- and 5-positions. This leads to a mixture of isomers that can be difficult to separate due to their similar physical properties.
To address this, strategies that employ directing groups or pre-functionalize the thiophene ring at a specific position are often necessary. nih.govresearchgate.net For example, the use of a removable directing group can guide the alkylation to a specific carbon atom, after which the directing group is cleaved to yield the desired product. Another approach involves the chemo- and regioselective bromine/lithium exchange reaction on a polybrominated thiophene, allowing for the stepwise and controlled introduction of different substituents. mdpi.com
The Grignard metathesis (GRIM) method has also been shown to provide a high degree of regioselectivity in the synthesis of poly(3-alkylthiophenes), where treatment of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent leads to a mixture of two regiochemical isomers, with one being significantly favored. researchgate.net
Cyclization Reactions for the Construction of Substituted Thiophene Rings
An alternative to the functionalization of a pre-formed thiophene ring is the construction of the ring itself from acyclic precursors. This approach can offer excellent control over the substitution pattern of the final product.
Gewald Reaction and its Variants for Thiophene Synthesis with Amino and Carboxylic Acid Functionalities
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials.
The products of the Gewald reaction, 2-aminothiophenes, are valuable intermediates that can be further modified. The amino group can be diazotized and replaced with other functional groups, providing a route to a wide range of substituted thiophenes. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in further reactions.
Variants of the Gewald reaction have been developed to improve yields, shorten reaction times, and simplify purification. These include the use of microwave irradiation, ionic liquids as both solvent and catalyst, and solid-supported synthesis. researchgate.net The reaction has been successfully applied to the synthesis of tetrasubstituted thiophenes, which can serve as templates for further chemical diversification. organic-chemistry.org
| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Base/Catalyst | Key Features of the Reaction |
|---|---|---|---|
| Ketone or Aldehyde | α-Cyanoester | Amine (e.g., Morpholine) | Multicomponent reaction, forms 2-aminothiophenes. wikipedia.org |
| Cyclohexanone | Ethyl Cyanoacetate | Anisidines | Can be accelerated by microwave irradiation. |
| β-Ketoester | Cyanoacetate | Various bases | Optimized for room temperature synthesis of tetrasubstituted thiophenes. organic-chemistry.org |
| Ketone or Aldehyde | Activated Nitrile | Amine Base | Adaptable to solid-phase synthesis. researchgate.net |
Paal-Knorr Thiophene Synthesis and Modifications for Diketone Precursors
The Paal-Knorr thiophene synthesis is a cornerstone in the formation of thiophene rings, proceeding from a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the specific synthesis of 2-isobutyl-3-methyl-thiophene, the required precursor would be 3-methyl-6-isobutylhexane-2,5-dione. The synthesis involves the cyclization of this diketone with a sulfurizing agent.
Commonly employed sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents not only introduce the sulfur atom but also act as dehydrating agents to facilitate the ring closure and subsequent aromatization to the thiophene ring. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a thioketone intermediate, rather than the sulfurization of a furan (B31954) intermediate. wikipedia.org
A plausible synthetic route to the necessary 1,4-diketone precursor, 3-methyl-6-isobutylhexane-2,5-dione, can be envisioned through the coupling of appropriate synthons. For instance, the Stetter reaction or other modern carbon-carbon bond-forming reactions could be employed.
Below is a table summarizing typical conditions for the Paal-Knorr synthesis of alkylthiophenes, adapted for the synthesis of this compound.
| Precursor | Sulfurizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-methyl-6-isobutylhexane-2,5-dione | Phosphorus Pentasulfide | Toluene | 80-110 | 60-80 | organic-chemistry.org |
| 3-methyl-6-isobutylhexane-2,5-dione | Lawesson's Reagent | Xylene | 100-140 | 70-90 | organic-chemistry.org |
Fiesselmann and Hinsberg Synthetic Routes to Thiophenes
The Fiesselmann thiophene synthesis provides a versatile route to substituted thiophenes, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org To adapt this for this compound, one would need to start with precursors that can introduce the alkyl groups and subsequently remove the hydroxyl and carboxylic acid functionalities. This multi-step approach makes it a less direct route compared to the Paal-Knorr synthesis for this specific target.
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. researchgate.net This method typically produces thiophene-2,5-dicarboxylates. For the synthesis of this compound, this would also necessitate subsequent functional group manipulations to introduce the isobutyl and methyl groups at the desired positions and remove the ester groups, making it a more complex pathway.
Other Novel Cyclization Methodologies for Thiophene Scaffolds
Recent advancements in organic synthesis have led to the development of novel cyclization methods for constructing thiophene rings. These often offer milder reaction conditions and greater functional group tolerance.
One such approach involves the cyclization of functionalized alkynes . For instance, 1-mercapto-3-yn-2-ols can undergo iodocyclization to produce 3-iodothiophenes, which can then be further functionalized. organic-chemistry.org A potential route to this compound could involve the synthesis of a suitably substituted alkyne precursor followed by a metal-catalyzed or radical-initiated cyclization.
Another innovative strategy is the use of domino reactions . For example, a Michael addition followed by a 5-exo-dig carboannulation of 1,3-enynes and mercaptoacetaldehyde (B1617137) can yield tetrasubstituted thiophenes. organic-chemistry.org Adapting such a reaction for the specific synthesis of this compound would depend on the availability of the corresponding starting materials.
Visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals represents a metal-free approach to multisubstituted thiophenes. organic-chemistry.org These modern methods provide alternative synthetic avenues that could potentially be tailored for the target molecule.
Post-Cyclization Functionalization and Derivatization Strategies
An alternative to constructing the substituted thiophene ring from acyclic precursors is the functionalization of a pre-formed thiophene or a simpler alkylthiophene.
Selective Introduction of Isobutyl and Methyl Groups onto Pre-formed Thiophenes
The selective introduction of alkyl groups onto a thiophene ring can be achieved through various methods, most notably Friedel-Crafts alkylation and metal-catalyzed cross-coupling reactions.
Friedel-Crafts alkylation of thiophene or 3-methylthiophene with an isobutyl halide (e.g., isobutyl bromide) in the presence of a Lewis acid catalyst could potentially yield the desired product. youtube.com However, this reaction is often plagued by issues of polysubstitution and rearrangement of the alkyl group, which would be a significant concern with the isobutyl group. youtube.com
A more controlled approach involves lithiation followed by alkylation . Thiophene or a substituted thiophene can be regioselectively deprotonated using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile (e.g., methyl iodide or isobutyl bromide). This allows for a stepwise and controlled introduction of the alkyl groups.
Metal-catalyzed cross-coupling reactions , such as Suzuki or Negishi coupling, offer another powerful tool. This would involve the preparation of a halogenated thiophene (e.g., 2-bromo-3-methylthiophene (B51420) or 3-bromo-2-isobutylthiophene) which is then coupled with an appropriate organometallic reagent.
The following table outlines a potential two-step functionalization strategy starting from 3-methylthiophene.
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |
| 3-Methylthiophene | 1. n-BuLi2. Isobutyl bromide | 2-Isobutyl-3-methylthiophene | - | 2-Isobutyl-3-methylthiophene |
| Thiophene | 1. n-BuLi2. Methyl iodide | 2-Methylthiophene | 1. n-BuLi2. Isobutyl bromide | 2-Isobutyl-5-methylthiophene (Isomer) |
Asymmetric Synthetic Approaches for Chiral Alkylthiophene Derivatives
While this compound itself is not chiral, the development of asymmetric methods for the synthesis of chiral thiophene derivatives is an active area of research, particularly for applications in pharmaceuticals and materials science. nih.govnsf.gov
One strategy involves the asymmetric desymmetrization of prochiral thiophene derivatives. For instance, catalytic asymmetric hydrogenation of substituted thiophenes can lead to chiral tetrahydrothiophenes. nsf.gov Another approach is the enantioselective functionalization of a pre-existing thiophene ring using chiral catalysts. nih.gov
Recent work has demonstrated the use of vinylidene ortho-quinone methide (VQM) intermediates in the asymmetric transformation of thiophene motifs to create axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes. nih.govrsc.org These advanced methodologies highlight the potential for creating complex chiral structures based on the thiophene scaffold.
Industrial Scale Synthesis Considerations for Alkylthiophenes
The transition from laboratory-scale synthesis to industrial production of alkylthiophenes like this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. pharmaceuticalonline.comresearchgate.net
Key considerations for the scale-up of alkylthiophene synthesis include:
Choice of Synthetic Route: The chosen route should be robust, high-yielding, and use readily available, cost-effective starting materials. For instance, while novel cyclization methods may offer elegance, classical routes like the Paal-Knorr synthesis might be more amenable to large-scale production due to a more established understanding of the process.
Process Safety: The handling of hazardous reagents, such as phosphorus pentasulfide (which can release toxic hydrogen sulfide (B99878) gas) or pyrophoric organolithium compounds, requires stringent safety protocols and specialized equipment. organic-chemistry.org
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-product formation. The use of flow chemistry can offer advantages in terms of heat and mass transfer, leading to better control and safety.
Solvent and Catalyst Selection: The choice of solvents should consider environmental impact, ease of recovery, and safety. The use of heterogeneous catalysts can simplify product purification and catalyst recycling. For large-scale production of oligothiophenes, Suzuki coupling has proven advantageous due to predictable scaling and the use of less toxic reagents. sigmaaldrich.comsigmaaldrich.com
Purification: The development of efficient and scalable purification methods, such as distillation or crystallization, is critical to achieving the desired product purity.
The industrial synthesis of thiophene itself is often achieved through high-temperature reactions of butane (B89635) or butenes with sulfur. uobaghdad.edu.iq While this is suitable for the parent heterocycle, the production of specifically substituted derivatives like this compound would likely rely on one of the more versatile synthetic methodologies discussed, with subsequent process optimization for large-scale manufacturing.
Advanced Spectroscopic and Structural Elucidation of 2 Isobutyl 3 Methyl Thiophene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-isobutyl-3-methyl-thiophene, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure by identifying the distinct chemical environments of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the different sets of chemically equivalent protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with the aromatic protons of the thiophene (B33073) ring appearing further downfield.
Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-4, H-5 (Thiophene ring) | 6.8 - 7.2 | Doublet, Doublet | 2H |
| -CH₂- (Isobutyl) | ~2.6 | Doublet | 2H |
| -CH₃ (Ring) | ~2.1 | Singlet | 3H |
| -CH- (Isobutyl) | 1.9 - 2.1 | Multiplet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will distinguish each of the unique carbon atoms in the molecule. The carbons of the thiophene ring are expected to resonate in the aromatic region (120-140 ppm), while the aliphatic carbons of the isobutyl and methyl substituents will appear upfield. Combining 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals. mdpi.com
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Thiophene ring) | 138 - 142 |
| C-3 (Thiophene ring) | 133 - 137 |
| C-4, C-5 (Thiophene ring) | 120 - 130 |
| -CH₂- (Isobutyl) | 35 - 40 |
| -CH- (Isobutyl) | 28 - 32 |
| -CH₃ (Isobutyl) | 20 - 24 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₉H₁₄S, giving it a precise molecular weight of approximately 154.08 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) with an m/z of ~154. This molecular ion is energetically unstable and would undergo fragmentation, breaking into smaller, more stable charged fragments. chemguide.co.uk The fragmentation pattern is highly predictable and provides a fingerprint for the molecule's structure. The most probable fragmentation involves the cleavage of the C-C bond beta to the thiophene ring (benzylic-like cleavage), which is a favorable process as it results in a stable, resonance-stabilized cation. libretexts.org
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 154 | [C₉H₁₄S]⁺• | Molecular Ion (M⁺•) |
| 139 | [C₈H₁₁S]⁺ | Loss of a methyl radical (•CH₃) |
| 111 | [C₆H₇S]⁺ | Loss of a propyl radical (•C₃H₇) from the isobutyl group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Specific functional groups absorb light at characteristic frequencies, allowing for their identification. For this compound, the spectra would be dominated by vibrations of the thiophene ring and the aliphatic alkyl groups.
The IR and Raman spectra are complementary. Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and isobutyl groups would be observed in the 2850-3000 cm⁻¹ region.
Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
C-S Stretching: The C-S bond vibration of the thiophene ring typically appears in the fingerprint region, around 700-800 cm⁻¹. acs.orgiosrjournals.org
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 2970 | Aliphatic C-H Stretch |
| 1450 - 1550 | Thiophene Ring C=C Stretch |
| 1370 - 1470 | C-H Bending |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the key chromophore is the thiophene ring. The spectrum is expected to show strong absorption in the ultraviolet region due to π → π* transitions of the conjugated system within the aromatic ring. Simple alkyl-substituted thiophenes typically exhibit a strong absorption maximum (λmax) around 230–240 nm. nist.govresearchgate.net The presence of alkyl substituents (isobutyl and methyl) has a minor bathochromic (red-shifting) effect compared to unsubstituted thiophene.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For this compound, which is expected to be a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require low-temperature crystallization. As of now, a crystal structure for this specific compound does not appear to have been published in scientific literature. researchgate.netmdpi.com If a crystal structure were to be determined, it would provide definitive confirmation of the molecular geometry, including the planarity of the thiophene ring and the conformation of the isobutyl substituent relative to the ring.
Computational Chemistry and Theoretical Investigations of 2 Isobutyl 3 Methyl Thiophene
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of organic molecules like 2-isobutyl-3-methylthiophene. researchgate.net By approximating the electron density, DFT methods can provide accurate predictions of molecular orbitals, energy gaps, and other key electronic parameters. For thiophene (B33073) and its derivatives, DFT calculations have been shown to be reliable in predicting their behavior. researchgate.netscispace.com
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 2-isobutyl-3-methylthiophene, the electron-donating nature of the isobutyl and methyl groups is expected to raise the energy of the HOMO and LUMO levels compared to unsubstituted thiophene. This would likely result in a slightly reduced HOMO-LUMO gap, suggesting an increased reactivity towards electrophiles. A hypothetical representation of these energies, based on trends observed in other alkylthiophenes, is presented below. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene (for comparison) | -6.90 | -0.55 | 6.35 |
| 3-methylthiophene (B123197) (for comparison) | -6.75 | -0.48 | 6.27 |
| *2-Isobutyl-3-methylthiophene (Predicted) | -6.65 | -0.40 | 6.25 |
*Values for 2-Isobutyl-3-methylthiophene are hypothetical predictions based on trends observed in related compounds.
The three-dimensional structure of 2-isobutyl-3-methylthiophene, including bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization using DFT methods. researchgate.net The planarity of the thiophene ring is a key feature, though the presence of the bulky isobutyl group may introduce some minor distortions.
Conformational analysis would be particularly important for the isobutyl group, which has multiple rotatable bonds. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be identified. It is expected that the lowest energy conformation would involve a staggering of the isobutyl group to minimize steric hindrance with the thiophene ring and the adjacent methyl group.
A table of predicted key geometrical parameters for the most stable conformer of 2-isobutyl-3-methylthiophene is provided below, based on typical values for alkyl-substituted thiophenes.
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | 1.38 |
| C3-C4 Bond Length (Å) | 1.42 |
| C-S Bond Length (Å) | 1.72 |
| C2-C(isobutyl) Bond Length (Å) | 1.52 |
| C3-C(methyl) Bond Length (Å) | 1.51 |
| C-S-C Bond Angle (°) | 92.5 |
DFT calculations can predict the vibrational frequencies of 2-isobutyl-3-methylthiophene, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.
Key expected vibrational modes would include:
C-H stretching of the thiophene ring and the alkyl side chains.
C=C and C-C stretching within the thiophene ring.
C-S stretching of the thiophene ring.
CH₂ and CH₃ bending and rocking modes of the isobutyl and methyl groups.
These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Quantum Chemical Modeling of Reaction Mechanisms (e.g., Pyrolysis of Methylthiophenes)
Quantum chemical modeling can elucidate the complex reaction mechanisms of processes like pyrolysis. Studies on the pyrolysis of methylthiophenes have shown that they decompose through a series of radical chain reactions, including hydrogen abstraction, C-S and C-C bond cleavage, and ring-opening pathways. scispace.com
For 2-isobutyl-3-methylthiophene, the pyrolysis mechanism would likely be initiated by the homolytic cleavage of the weakest C-C bond in the isobutyl group, leading to the formation of a stable secondary radical. Subsequent reactions would involve hydrogen abstraction from the methyl group or the thiophene ring, followed by ring opening and fragmentation into smaller molecules. Theoretical calculations can map out the potential energy surface of these reaction pathways, identifying transition states and activation energies, which are crucial for understanding the kinetics and product distribution of the pyrolysis process. mit.eduresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics (Applicable to derivatives/assemblies)
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and dynamics. harvard.edursc.org While MD is typically applied to larger systems like polymers or molecular assemblies, it can also be used to understand the conformational flexibility of the alkyl side chains of 2-isobutyl-3-methylthiophene in different environments. mdpi.com
In a simulated condensed phase (e.g., a liquid or a polymer matrix), MD simulations could reveal how the isobutyl and methyl groups influence the packing and intermolecular interactions of the thiophene rings. This is particularly relevant for understanding the properties of materials derived from such substituted thiophenes, such as poly(alkylthiophenes). harvard.edu
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. goums.ac.ir By mapping the electron density distribution, the Hirshfeld surface provides a graphical representation of close contacts between neighboring molecules. youtube.comnih.gov
If the crystalline structure of 2-isobutyl-3-methylthiophene were determined, Hirshfeld surface analysis could be employed to identify and quantify the various types of intermolecular interactions, such as:
H···H contacts: Likely to be the most abundant due to the presence of the alkyl groups.
C···H/H···C contacts: Involving the thiophene ring and the alkyl side chains.
S···H/H···S contacts: Interactions with the sulfur atom of the thiophene ring.
π-π stacking: Potential interactions between the aromatic thiophene rings of adjacent molecules.
Chemical Reactivity and Advanced Functionalization of the 2 Isobutyl 3 Methyl Thiophene Core
Electrophilic Aromatic Substitution (EAS) Reactivity Profile of Alkylated Thiophenes
The thiophene (B33073) nucleus is inherently more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate arenium ion. In the case of 2-isobutyl-3-methyl-thiophene, the two alkyl groups further activate the ring towards electrophilic aromatic substitution (EAS). Alkyl groups are ortho, para-directing activators. In this specific molecule, the isobutyl group at the 2-position and the methyl group at the 3-position synergistically influence the regioselectivity of EAS reactions.
The primary site of electrophilic attack on this compound is the C5 position. This is due to the strong activating and directing effect of the adjacent isobutyl group at C2 and the methyl group at C3, which effectively stabilize the positive charge in the transition state. The C4 position is less favored for substitution due to steric hindrance from the adjacent methyl and isobutyl groups. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are all expected to proceed with high regioselectivity at the C5 position. For instance, bromination of thiophene is significantly faster than that of benzene, and this reactivity is further enhanced by the presence of activating alkyl groups. wikipedia.org
| Reaction Type | Reagents | Major Product |
| Bromination | Br₂, acetic acid | 5-Bromo-2-isobutyl-3-methyl-thiophene |
| Nitration | HNO₃, (CH₃CO)₂O | 2-Isobutyl-3-methyl-5-nitro-thiophene |
| Acylation | CH₃COCl, SnCl₄ | 1-(5-Isobutyl-4-methyl-thiophen-2-yl)ethanone |
Regioselective Functionalization Strategies on the Thiophene Ring
Beyond classical electrophilic substitution, modern synthetic methods offer precise control over the functionalization of the this compound ring. Directed metalation, particularly lithiation followed by quenching with an electrophile, is a powerful strategy for introducing substituents at specific positions. researchgate.netacs.org The regioselectivity of deprotonation is dictated by the directing ability of the existing substituents and the steric environment.
For this compound, direct deprotonation with a strong base like n-butyllithium is expected to occur selectively at the C5 position due to the activating effect of the adjacent sulfur atom and the directing influence of the alkyl groups. The resulting 5-lithio species can then be trapped with a variety of electrophiles to install a wide range of functional groups.
More advanced metalating agents, such as Knochel-Hauser bases (e.g., TMPMgCl·LiCl), can offer improved functional group tolerance and regioselectivity. acs.orgnih.gov These reagents allow for the deprotonation of less acidic protons, potentially enabling functionalization at the C4 position under specific conditions, although the C5 position remains the most kinetically and thermodynamically favored site for deprotonation.
| Metalation Reagent | Position of Metalation | Subsequent Electrophile | Functionalized Product |
| n-Butyllithium | C5 | CO₂ | 5-Isobutyl-4-methyl-thiophene-2-carboxylic acid |
| TMPMgCl·LiCl | C5 | I₂ | 5-Iodo-2-isobutyl-3-methyl-thiophene |
| LDA | C5 | (CH₃)₃SiCl | 2-Isobutyl-3-methyl-5-(trimethylsilyl)thiophene |
Oxidation Chemistry of the Thiophene Moiety (e.g., Formation of Sulfoxides and Sulfones)
The sulfur atom in the thiophene ring can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. researchgate.net These transformations significantly alter the electronic properties of the thiophene ring, converting the electron-rich heterocycle into an electron-deficient system. This change in electronic character opens up new avenues for reactivity, such as participation in Diels-Alder reactions. researchgate.net
The oxidation of thiophenes to thiophene S-oxides is often challenging as the S-oxides themselves are prone to further oxidation to the corresponding S,S-dioxides (sulfones). mdpi.org However, by carefully controlling the reaction conditions and using specific oxidizing agents, the formation of the sulfoxide can be favored. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like BF₃·Et₂O, can selectively produce thiophene S-oxides at low temperatures. mdpi.org Without the Lewis acid, the reaction typically proceeds to the more stable sulfone. mdpi.org
The resulting this compound-1-oxide is a reactive intermediate that can undergo various transformations. Further oxidation with an excess of a strong oxidizing agent, like hydrogen peroxide, will yield the corresponding this compound-1,1-dioxide (sulfone).
| Product | Oxidizing Agent | Conditions |
| This compound-1-oxide | m-CPBA, BF₃·Et₂O | Low temperature |
| This compound-1,1-dioxide | H₂O₂, acetic acid | Elevated temperature |
Reduction Chemistry of Functional Groups and the Thiophene Ring
The thiophene ring is relatively resistant to reduction compared to other aromatic systems. However, under specific catalytic conditions, the ring can be fully or partially hydrogenated. Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium can reduce the thiophene ring to tetrahydrothiophene (B86538). researchgate.netrsc.orgyoutube.com This process typically requires high pressures and temperatures.
The reduction of the thiophene ring in this compound would yield 2-isobutyl-3-methyl-tetrahydrothiophene. It is also possible to achieve partial reduction to dihydrothiophene intermediates under milder conditions. researchgate.net
Furthermore, functional groups attached to the thiophene ring can be selectively reduced without affecting the aromatic core. For example, a nitro group at the C5 position can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation, providing a route to amino-functionalized thiophenes. Similarly, a carbonyl group introduced via Friedel-Crafts acylation can be reduced to a methylene (B1212753) group through Wolff-Kishner or Clemmensen reduction.
C-H Activation and Cross-Coupling Methodologies for Further Derivatization
Modern palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core. jcu.edu.au These reactions typically involve the coupling of a halogenated thiophene with an organometallic reagent. For instance, 5-bromo-2-isobutyl-3-methyl-thiophene, readily prepared by bromination, can undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Kumada coupling with Grignard reagents to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position. jcu.edu.auacs.org
More recently, direct C-H activation has emerged as a more atom-economical and efficient method for the arylation and alkylation of thiophenes. acs.org This approach avoids the pre-functionalization step of halogenation. For this compound, direct C-H arylation, typically catalyzed by a palladium complex, would be expected to occur with high regioselectivity at the C5 position. This methodology allows for the direct formation of a C-C bond between the thiophene ring and another aromatic system.
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst | Product |
| Suzuki Coupling | 5-Bromo-2-isobutyl-3-methyl-thiophene | Phenylboronic acid | Pd(PPh₃)₄ | 2-Isobutyl-3-methyl-5-phenyl-thiophene |
| Stille Coupling | 5-Bromo-2-isobutyl-3-methyl-thiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 2-Isobutyl-3-methyl-5-vinyl-thiophene |
| Direct C-H Arylation | This compound | Bromobenzene | Pd(OAc)₂ | 2-Isobutyl-3-methyl-5-phenyl-thiophene |
Polymerization and Oligomerization Pathways of Functionalized Thiophene Derivatives
Thiophene-based polymers and oligomers are of significant interest due to their applications in organic electronics, such as organic photovoltaics and field-effect transistors. wikipedia.orgrsc.org The electronic properties of these materials are highly dependent on the substitution pattern of the thiophene monomers.
This compound can serve as a building block for the synthesis of conjugated polymers and oligomers. To undergo polymerization, the monomer typically needs to be functionalized with two reactive handles, most commonly at the 2- and 5-positions. For this compound, this would require a synthetic route to introduce a second functional group at the 5-position, for example, through bromination or metalation as previously described.
The resulting 2,5-difunctionalized monomer can then be subjected to polymerization conditions, such as Yamamoto or Grignard metathesis (GRIM) polymerization, to yield poly(this compound). The isobutyl and methyl side chains would enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.
The synthesis of well-defined oligomers can be achieved through iterative cross-coupling reactions. acs.org For example, a stepwise approach involving sequential metalation and coupling reactions can be employed to build up oligothiophenes with a precise number of repeating units.
Advanced Research Applications of 2 Isobutyl 3 Methyl Thiophene Derivatives
Role as Building Blocks in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com Thiophene (B33073) derivatives, in particular, are valuable building blocks in medicinal chemistry, organic chemistry, and material science due to their unique electronic properties and reactivity. lifechemicals.com Derivatives of 2-isobutyl-3-methyl-thiophene can be strategically employed in complex organic synthesis, primarily through functionalization at the reactive C5 position and, to a lesser extent, the C4 position.
The true utility of this compound as a building block is realized when it is converted into a more reactive intermediate. For instance, selective halogenation (e.g., bromination or iodination) at the C5 position creates a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
Detailed research findings indicate that substituted thiophenes can undergo various transformations:
Suzuki Coupling: A 5-bromo or 5-iodo derivative of this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters. This reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronic materials. rsc.org
Stille Coupling: The 5-halo derivative can react with organostannanes, providing another robust method for C-C bond formation. This is particularly useful in the synthesis of conjugated polymers.
Direct C-H Arylation: Modern synthetic methods allow for the direct coupling of C-H bonds, bypassing the need for pre-functionalization like halogenation. beilstein-journals.orgd-nb.info The C5-H bond of the this compound ring is the most likely site for such reactions, allowing for the direct introduction of aryl or heteroaryl groups. Palladium-catalyzed 1,4-migration followed by direct arylation has been shown to functionalize the β-position (C4) of certain 2-arylthiophenes, demonstrating the potential for complex, regioselective functionalizations. rsc.orgrsc.org
The isobutyl and methyl groups play a crucial role by influencing the solubility of both the building block and the final product, which is a critical factor in solution-processable materials.
Table 1: Synthetic Utility of this compound Derivatives
| Precursor Derivative | Coupling Reaction | Reagent Partner | Resulting Structure | Application Area |
|---|---|---|---|---|
| 5-Bromo-2-isobutyl-3-methyl-thiophene | Suzuki Coupling | Arylboronic Acid | 5-Aryl-2-isobutyl-3-methyl-thiophene | Organic Electronics, Medicinal Chemistry |
| 5-Iodo-2-isobutyl-3-methyl-thiophene | Stille Coupling | Organostannane | Complex Poly-heterocycles | Polymer Synthesis, Materials Science |
| This compound | C-H Arylation | Aryl Halide | 5-Aryl-2-isobutyl-3-methyl-thiophene | Streamlined Synthesis, π-Conjugated Systems |
Design and Synthesis of Ligands for Coordination Chemistry
Ligands are essential in coordination chemistry and catalysis, binding to metal centers to control their reactivity, selectivity, and stability. Thiophene-based structures can be incorporated into ligand design to create unique electronic and steric environments around a metal ion. While this compound itself is not a traditional ligand, it serves as an excellent scaffold for the synthesis of novel ligand systems.
The design process involves introducing coordinating atoms (such as N, P, O, or S) by functionalizing the thiophene ring. The C5 position is the most accessible site for introducing these functionalities. A common synthetic strategy involves:
Lithiation: Deprotonation of the C5-H bond using a strong base like n-butyllithium (nBuLi).
Quenching with an Electrophile: The resulting lithiated species is a powerful nucleophile that can react with various electrophiles to install coordinating groups. For example, reaction with chlorodiphenylphosphine (B86185) (ClPPh₂) would yield a phosphine (B1218219) ligand, while reaction with a pyridine-containing electrophile would introduce a nitrogen-based coordinating site.
The 2-isobutyl and 3-methyl groups provide significant steric bulk near the potential coordination site. This steric hindrance can be advantageous, for instance, by promoting specific coordination geometries, preventing catalyst deactivation through dimerization, or influencing the selectivity of a catalytic reaction. The synthesis of β-diketiminate (NacNac) akin ligands demonstrates how complex structures can be built up to chelate metal ions effectively. goettingen-research-online.de Similarly, thiophene-based imine ligands can be synthesized and coordinated to metals like Nickel(II). researchgate.net The flexibility of the thiophene scaffold allows for the creation of polydentate ligands capable of forming multinuclear metal complexes, including trimers, tetramers, and 1-D polymers. researchgate.net
Development of Organic Electronic and Optoelectronic Materials
Thiophene-based materials are cornerstones of organic electronics due to their excellent charge-transport properties and environmental stability. nih.gov Derivatives of this compound are investigated as precursors and components for a range of optoelectronic devices.
In OLEDs, organic materials emit light when an electric current is passed through them. Thiophene-containing oligomers and polymers can be used as the emissive layer or charge-transporting layers. While polythiophenes themselves are often used, small molecules or oligomers derived from functionalized this compound could also be employed. The specific substitution pattern influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the color and efficiency of the emitted light. The non-polar isobutyl and methyl groups enhance solubility, enabling device fabrication via cost-effective solution-processing techniques like spin-coating or inkjet printing.
OFETs are fundamental components of organic circuits. The performance of an OFET is highly dependent on the molecular ordering and intermolecular interactions of the semiconductor material in the solid state. Polythiophenes and thiophene-based small molecules are widely used as the active channel material. cmu.edu
The alkyl substituents on the thiophene ring are critical for device performance. They not only ensure solubility for processing but also direct the self-assembly and packing of the molecules in thin films. The branched isobutyl group on a this compound derivative would disrupt close π-π stacking compared to linear alkyl chains, which could be strategically used to tune the morphology and charge-carrier mobility of the material. For example, high-performance OFETs have been fabricated using materials like 2-Decyl-7-phenyl wikipedia.orgbenzothieno[3,2-b] wikipedia.orgbenzothiophene, where the alkyl chain is crucial for forming well-ordered thin films.
The most significant application of thiophene derivatives in electronics is in the synthesis of polythiophenes. wikipedia.org Poly(3-alkylthiophene)s (P3ATs) are a well-studied class of conducting polymers. cmu.edu To be used as a monomer for polymerization via standard methods (e.g., McCullough, Rieke, or oxidative polymerization), this compound must first be functionalized at its 2- and 5-positions, as polymerization proceeds through the coupling of these sites. wikipedia.org
A synthetic route would involve:
Selective bromination of this compound at the 5-position.
A second bromination or other functionalization at the 2-position, potentially involving a more complex, multi-step synthesis.
The resulting 2,5-dihalo-3-methyl-isobutyl-thiophene monomer could then be polymerized. The regioregularity (the head-to-tail arrangement of monomer units) of the resulting polymer is crucial for its electronic properties. A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, facilitating charge transport and resulting in higher conductivity and mobility. cmu.eduwikipedia.org The presence of two different substituents at the 2- and 3-positions complicates the synthesis of highly regioregular polymers but also offers a route to materials with unique properties.
Table 2: Influence of Thiophene Substitution on Polymer Properties for OFETs
| Structural Feature | Influence on Polymer Property | Effect on OFET Performance |
|---|---|---|
| Regioregularity | High HT-coupling (>94%) leads to planar backbone and better crystallinity. wikipedia.org | Increases charge carrier mobility (μ). |
| Alkyl Substituent | Branched chains (like isobutyl) increase solubility but can disrupt packing. | Can decrease mobility compared to linear chains but improves processability. |
| Molecular Weight | Higher molecular weight generally improves film formation and connectivity. cmu.edu | Can lead to higher mobility, up to a saturation point. |
Catalytic Applications and Catalyst Design
In catalyst design, a ligand scaffold provides a specific steric and electronic environment for a catalytically active metal center. x-mol.com Derivatives of this compound can serve as platforms for designing novel catalysts. By functionalizing the thiophene ring with appropriate donor groups (e.g., phosphines, N-heterocyclic carbenes, or imines), it is possible to create mono- or bidentate ligands.
For example, a phosphine group could be introduced at the C5 position, creating a 2,3-dialkyl-5-(diphenylphosphino)thiophene ligand. The steric bulk provided by the adjacent isobutyl and methyl groups would create a specific "ligand bite angle" and a defined steric pocket around the coordinated metal. This can be critical in controlling the selectivity of catalytic processes such as hydroformylation or cross-coupling reactions. rsc.org Furthermore, thiophene-containing metallocene compounds have been developed for use as catalysts in the polymerization of olefins. google.com The synthesis of a this compound-based cyclopentadienyl (B1206354) ligand could lead to new metallocene catalysts with potentially unique activities and selectivities in producing polyolefins. The design of such catalysts often involves a trial-and-error approach, but starting with a well-defined and tunable scaffold like this compound provides a rational entry point. x-mol.com
Investigation in Hydrodesulfurization Processes
Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry for removing sulfur from fossil fuels to comply with environmental regulations. Thiophenic compounds are among the most refractory sulfur-containing molecules found in crude oil. The reactivity of these compounds in HDS is highly dependent on their molecular structure, particularly the substitution pattern on the thiophene ring.
For an alkyl-substituted compound like this compound, the presence of two alkyl groups, especially the bulky isobutyl group adjacent to the sulfur atom, introduces significant steric hindrance. This hindrance impedes the direct interaction of the sulfur atom with the active sites of conventional HDS catalysts, such as cobalt-molybdenum sulfide (B99878) (CoMoS) supported on alumina. uu.nl
Research on HDS of various thiophenes has established two primary reaction pathways: daneshyari.commdpi.com
Direct Desulfurization (DDS): This pathway involves the direct hydrogenolysis of the carbon-sulfur (C–S) bonds without prior modification of the thiophene ring.
Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic thiophene ring to form tetrahydrothiophene (B86538) (THT) or dihydrothiophene intermediates, followed by the cleavage of the C–S bonds, which is typically easier in the saturated ring. cup.edu.cntue.nl
Due to the steric hindrance posed by the isobutyl and methyl groups in this compound, the DDS pathway is expected to be significantly inhibited. The alkyl groups physically block the sulfur atom from adsorbing onto the catalyst surface, which is a prerequisite for C–S bond scission. uu.nl Consequently, the HYD pathway is the more probable route for its desulfurization. The reaction would proceed by first hydrogenating the thiophene ring, which alleviates the steric constraints around the sulfur atom, allowing for subsequent and more facile C–S bond cleavage. Studies on similarly hindered compounds like 4,6-dimethyldibenzothiophene (B75733) confirm that the HYD pathway is dominant for refractory sulfur compounds. uu.nl
Table 1: Comparison of HDS Reaction Pathways for Thiophene and a Sterically Hindered Analogue
| Feature | Thiophene (Unhindered) | Alkylated Thiophene (e.g., this compound) |
| Primary HDS Pathway | Both DDS and HYD pathways are active. mdpi.com | HYD pathway is strongly favored. |
| Rate-Limiting Step | C-S bond cleavage (DDS) or Ring Hydrogenation (HYD). | Adsorption on catalyst surface and ring hydrogenation. |
| Catalyst Requirement | Standard CoMo or NiMo catalysts are effective. | Requires catalysts with higher hydrogenation functionality. |
| Reaction Products | Butenes, Butane (B89635), H₂S. mdpi.com | Iso-octenes, Iso-octane, H₂S (after C-S cleavage). |
Role in the Development of New Organic Transformation Catalysts
Thiophene derivatives are valuable scaffolds in the design of ligands for homogeneous catalysis and as building blocks for heterogeneous catalysts. rsc.org The this compound core can be functionalized to create novel ligands for various organic transformations.
The sulfur atom in the thiophene ring, with its lone pairs of electrons, can coordinate to transition metals. Furthermore, the electron-rich aromatic π-system can participate in metal binding. The electronic properties of the thiophene ring can be tuned by substituents. The isobutyl and methyl groups on this compound are electron-donating, which increases the electron density on the thiophene ring and enhances its ability to act as a σ-donor ligand.
By introducing coordinating groups (e.g., phosphines, amines, or carboxylates) onto the thiophene backbone, derivatives of this compound can be synthesized to act as ligands in catalytic processes such as:
Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) often rely on sophisticated ligands to stabilize the metal center and modulate its reactivity. Thiophene-based phosphine ligands have been shown to be effective in this regard. The steric bulk provided by the isobutyl group could influence the selectivity of these catalytic reactions.
Asymmetric Catalysis: Chiral derivatives can be prepared from the thiophene scaffold, leading to ligands for asymmetric hydrogenation, oxidation, or C-C bond-forming reactions. rsc.org The defined steric environment created by the substituents is crucial for achieving high enantioselectivity.
The thiophene unit itself can also be a key component of organic catalysts or materials, where its electronic properties and ability to form stable radical cations are exploited in photoredox catalysis or as conductive materials supporting catalytic nanoparticles.
Supramolecular Chemistry and Self-Assembly in Thiophene Systems
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Thiophene oligomers and polymers substituted with alkyl chains are known to self-assemble into highly ordered nanostructures, such as nanowires and lamellar films. beilstein-journals.orgbeilstein-journals.org This assembly is driven by a combination of:
π–π Stacking: The planar, aromatic thiophene rings stack on top of each other, maximizing favorable orbital overlap.
Van der Waals Interactions: The alkyl side chains (like isobutyl and methyl) interdigitate, contributing to the stability of the assembled structure.
For a molecule like this compound, these same forces would govern its interaction with neighboring molecules. While a single molecule is not large enough to form extensive structures, its derivatives, particularly oligomers or polymers incorporating this unit, would exhibit distinct self-assembly behavior. figshare.com The specific placement and nature of the isobutyl and methyl groups would precisely control the intermolecular spacing and packing geometry (e.g., the tilt and registry of the stacked rings), which in turn dictates the electronic and optical properties of the resulting supramolecular material. core.ac.ukacs.org Techniques like Scanning Tunneling Microscopy (STM) have been used to visualize the two-dimensional self-assembly of alkyl-substituted thiophenes on surfaces, revealing highly ordered monolayer structures. beilstein-journals.orgcore.ac.uk
Exploration in Chemo-sensing and Biosensing Platforms
Thiophene-based materials, especially polythiophenes and oligothiophenes, are exceptional candidates for chemical and biological sensors due to their unique electronic and photophysical properties. bohrium.comnih.gov The conductivity and fluorescence of these materials can change dramatically upon interaction with specific analytes.
Chemo-sensing: Derivatives of this compound can be designed as chemosensors by incorporating a receptor unit that selectively binds to a target analyte, such as a metal ion (e.g., Zn²⁺, Al³⁺, Cu²⁺) or an anion (e.g., CN⁻). nih.govmdpi.comrsc.org The binding event alters the electronic structure of the thiophene π-system, leading to a detectable signal via one of several mechanisms:
Fluorescence Turn-On/Turn-Off: Binding can enhance (turn-on) or quench (turn-off) the natural fluorescence of the thiophene derivative. nih.gov
Colorimetric Change: The absorption spectrum of the sensor can shift, resulting in a color change visible to the naked eye. bohrium.com
Electrochemical Signal: The interaction can be detected as a change in current or potential at an electrode coated with the thiophene material.
The alkyl groups on the thiophene ring can improve the sensor's solubility in various media and influence the sensitivity and selectivity of the receptor site.
Biosensing Platforms: For biosensing, polythiophenes serve as excellent transducer materials. acs.orgmdpi.com A polymer backbone incorporating this compound units could be functionalized with biorecognition elements like enzymes, antibodies, or DNA strands. researchgate.net When the target biomolecule (e.g., glucose, a specific protein, or a microbial particle) binds to the functionalized polymer, it induces a conformational change or a doping/de-doping effect in the polythiophene backbone. This change can be transduced into a measurable electrical signal, forming the basis of an amperometric or potentiometric biosensor. nih.gov
Table 2: Examples of Thiophene-Based Sensing Platforms
| Sensor Type | Target Analyte | Principle of Detection | Typical Limit of Detection (LOD) | Reference |
| Fluorescent Chemosensor | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 2.55 µM | mdpi.comnih.gov |
| Fluorescent Chemosensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 3.7 nM | nih.gov |
| Amperometric Biosensor | Glucose | Enzymatic reaction with GOx immobilized on a polythiophene film | 0.036 mM | nih.gov |
| Colorimetric Biosensor | E. coli | Electrostatic interaction with cationic polythiophene | ~500 CFU/mL | acs.org |
Exploration of Biological Potential via Chemical Modification and Derivative Design
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous pharmacologically active compounds. nih.govresearchgate.net Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties and capacity for hydrogen bonding via the sulfur atom, makes it a versatile starting point for drug design. nih.gov Derivatives of this compound can be synthesized and screened for a wide range of biological activities.
As scaffolds for antimicrobial agents: The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Thiophene derivatives have shown significant potential in this area. nih.govresearchgate.net By introducing various functional groups (amines, amides, heterocycles) onto the this compound core, libraries of new compounds can be created. Structure-activity relationship (SAR) studies help identify which modifications lead to potent activity against Gram-positive and Gram-negative bacteria, including resistant strains. nih.govfrontiersin.org The mechanism can involve disruption of the bacterial membrane or inhibition of essential enzymes. frontiersin.org
As scaffolds for anticancer agents: The thiophene nucleus is present in several anticancer drug candidates. benthamdirect.comcolby.edu Chemical modification of the this compound scaffold can lead to derivatives that target various cancer hallmarks. Research has shown that substituted thiophenes can be designed to inhibit key enzymes like tyrosine kinases or topoisomerases, induce apoptosis, or arrest the cell cycle in cancer cells. researchgate.netnih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds against specific cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer). researchgate.netnih.gov
Table 3: Biological Activity of Representative Substituted Thiophene Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Example Finding | Reference |
| Amino-thiophene derivative | Anticancer | Growth inhibition of A2780CP cancer cells | IC₅₀ value of 10 µM | nih.gov |
| Thiophene-quinoline hybrid | Anticancer | Inhibition of EGFR-TK and Topo II enzymes, apoptosis induction | Potent and selective cytotoxicity against HeLa and MCF-7 cells | nih.gov |
| Armed thiophene derivative | Antibacterial | Not specified | More potent than gentamicin (B1671437) against P. aeruginosa | nih.gov |
| Nitrothiophene derivative | Antibacterial | Correlates with HOMO energies and atomic charges | 2-bromo-3,5-dinitrothiophene shows high activity | nih.gov |
| Thiophene-based hybrids | Anti-inflammatory | Inhibition of COX/LOX enzymes | Carboxylic acid and methyl groups are key for activity | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Isobutyl-3-methyl-thiophene under varying catalytic conditions?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice (e.g., anhydrous CH₂Cl₂ for moisture-sensitive steps), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling reactions), and temperature control (reflux conditions for enhanced reactivity). Purification via reverse-phase HPLC with gradients (e.g., 30%→100% methanol-water) ensures high yields (e.g., 67% as reported for analogous thiophene derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., isobutyl and methyl groups). For example, in related compounds, methyl groups resonate at δ 1.2–1.4 ppm, while thiophene protons appear at δ 6.8–7.5 ppm .
- IR Spectroscopy : Identify functional groups via absorption bands (e.g., C=O at ~1700 cm⁻¹ if ester derivatives are present) .
- HPLC : Use C18 columns with UV detection to assess purity (>98% as a benchmark) .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the methyl and isobutyl groups may sterically hinder positions on the thiophene ring, directing electrophiles to the least substituted carbon. Validate predictions with experimental data (e.g., regioselectivity in nitration or halogenation reactions) .
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary factors like catalyst type (e.g., CuCl₂ vs. Pd-based catalysts), solvent polarity, and reaction time to identify optimal conditions .
- Controlled Replicates : Conduct triplicate runs under identical conditions to assess reproducibility.
- Byproduct Analysis : Use LC-MS to trace side products (e.g., over-oxidation or dimerization) that may reduce yields .
Q. How can green chemistry principles be applied to the sustainable synthesis of this compound?
- Methodological Answer :
- Solvent Alternatives : Replace DMF or CH₂Cl₂ with bio-based solvents (e.g., cyclopentyl methyl ether) or ionic liquids ([bmIm]OH) .
- Mechanochemical Synthesis : Utilize high-speed ball milling (HSBM) to reduce energy consumption and eliminate solvent use .
- Catalyst Recovery : Implement heterogeneous catalysts (e.g., SiO₂-supported Pd) for recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
